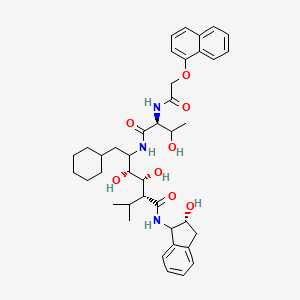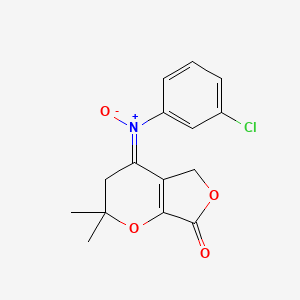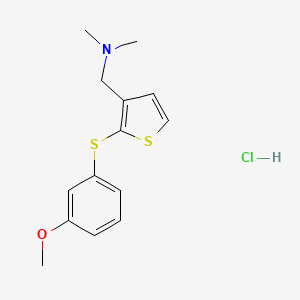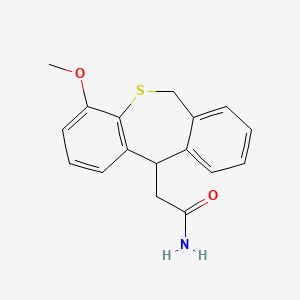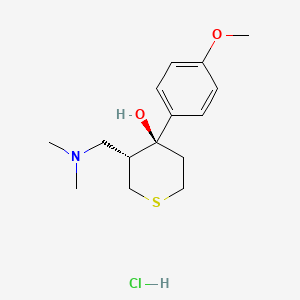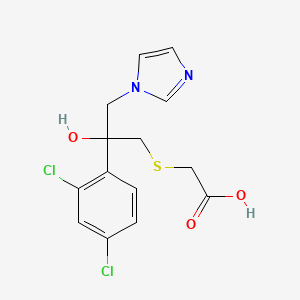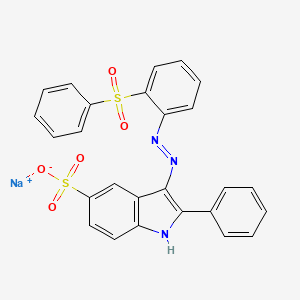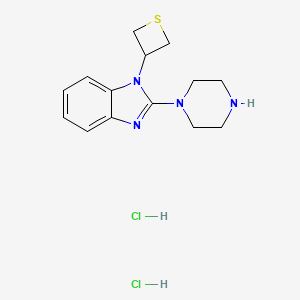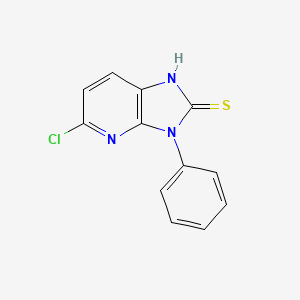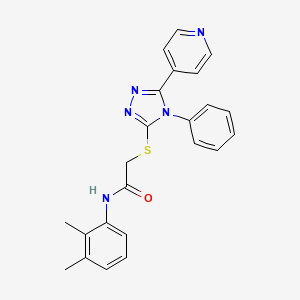
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound features a unique combination of a chloro group, a methyl group, and a triazole moiety, which may contribute to its distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative, which is functionalized at specific positions to introduce the desired substituents.
Chlorination: Introduction of the chloro group at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group at the 6-position is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.
Triazole Introduction: The 1,2,4-triazole moiety is typically introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with an appropriate leaving group on the ergoline scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole moiety or the chloro group, potentially converting them to amines or alkanes.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Hydroxylated or carbonylated ergoline derivatives.
Reduction: Amino or alkyl ergoline derivatives.
Substitution: Ergoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmacological activities.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, such as receptors or enzymes. Its ergoline backbone suggests potential activity in modulating neurotransmitter systems, which could be relevant for neurological research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Ergoline derivatives are known for their use in treating migraines and Parkinson’s disease, and this compound’s unique substituents may offer new therapeutic benefits or improved efficacy.
Industry
Industrially, the compound could be used in the development of pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules. Its unique properties might also make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ergoline backbone is known to interact with serotonin and dopamine receptors, which could modulate neurotransmitter release and signaling pathways. The triazole moiety may also contribute to binding affinity or specificity, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific combination of substituents. The presence of a chloro group, a methyl group, and a triazole moiety distinguishes it from other ergoline derivatives, potentially offering unique pharmacological properties and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
162070-36-2 |
|---|---|
Molecular Formula |
C18H20ClN5 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(6aR,9S)-5-chloro-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20ClN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
InChI Key |
BIVXBRXQKABKCJ-VKCPWKDNSA-N |
Isomeric SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
